Predicted Dopamine D3 Receptor Affinity Enhancement via Phenylthiophene Pharmacophore
A computational docking study evaluating the effect of phenylthiophene as an allosteric pharmacophore demonstrated that the addition of a phenylthiophene moiety to phenylpiperazine derivatives is predicted to increase binding affinity for the dopamine D3 receptor (D3R) relative to D2R [1]. The study employed AutoDock Vina docking on crystal structures of D2R and D3R. While the target compound 1-(5-phenylthiophen-2-yl)piperazine was not directly assayed, the structural class inference indicates that its 5-phenylthiophen-2-yl substituent would confer enhanced D3R interaction compared to unsubstituted phenylpiperazine [1].
| Evidence Dimension | Predicted D3R vs. D2R binding energy trend |
|---|---|
| Target Compound Data | Not directly measured; structural class inference |
| Comparator Or Baseline | Phenylpiperazine without phenylthiophene moiety |
| Quantified Difference | Qualitative trend: increased D3R affinity predicted with phenylthiophene addition; no quantitative Ki or ΔG values reported |
| Conditions | In silico molecular docking; AutoDock Vina; D2R and D3R crystal structures |
Why This Matters
This class-level inference provides a rational basis for exploring D3R-targeted applications, but direct experimental binding data for the exact compound are required for procurement decisions.
- [1] Liu, J.; Hayatshahi, S.; Amani, A. The effect of phenylthiophene as an allosteric pharmacophore on the affinity of phenylpiperazine derivatives for dopamine receptors. UNT Health Science Center, 2020. Handle: 20.500.12503/30343 View Source
